N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide
Description
N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide is a synthetic acrylamide derivative characterized by a phenyl ring substituted at the meta position with a 2,2-dimethylpropanoyl (pivaloyl) group. The acrylamide moiety (-NH-C(O)-CH=CH₂) is a common pharmacophore in medicinal chemistry, often associated with biological activities such as antimicrobial, anticancer, and kinase inhibition . The pivaloyl group confers enhanced lipophilicity and steric bulk, which may influence pharmacokinetic properties like membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[3-(2,2-dimethylpropanoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-5-12(16)15-11-8-6-7-10(9-11)13(17)14(2,3)4/h5-9H,1H2,2-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKFKWQVXNWZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=CC=C1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide typically involves the following steps:
Acylation of Phenylamine: The starting material, 3-aminophenyl, undergoes acylation with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine to form N-[3-(2,2-dimethylpropanoyl)phenyl]amine.
Amidation Reaction: The intermediate N-[3-(2,2-dimethylpropanoyl)phenyl]amine is then reacted with acryloyl chloride in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide can undergo oxidation reactions, particularly at the prop-2-enamide moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry: N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways, particularly those involving amide bonds and phenyl groups.
Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide bond and phenyl group allow it to bind to active sites, potentially inhibiting or modulating the activity of specific proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The following table summarizes key structural differences between N-[3-(2,2-dimethylpropanoyl)phenyl]prop-2-enamide and similar compounds:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Compounds with trifluoromethyl (-CF₃) or chloro (-Cl) substituents (e.g., ) exhibit potent antibacterial activity, likely due to enhanced electrophilicity of the acrylamide moiety, which may disrupt bacterial membrane integrity .
- Steric Effects : The pivaloyl group in the target compound introduces significant steric hindrance, which may reduce enzymatic degradation but could also limit target binding compared to smaller substituents like -CF₃ or -Cl.
- Hybrid Structures : Kinase inhibitors like CO-1686 integrate acrylamide with heterocyclic systems (e.g., pyrimidine), enabling covalent binding to EGFR mutants.
Antimicrobial Activity
- 3,4-Dichlorocinnamanilides (): Demonstrated submicromolar activity against MRSA (MIC = 0.15–5.57 µM) and mycobacteria. The dichloro substitution enhanced lipophilicity (logP ~4.5), correlating with improved membrane penetration .
- Trifluoromethyl Derivatives (): Compounds like (2E)-N-[3,5-bis(CF₃)phenyl]-3-(4-CF₃-phenyl)prop-2-enamide showed dual activity against Gram-positive bacteria (MIC = 0.15 µM) and Mycobacterium tuberculosis .
- Target Compound : The pivaloyl group’s high logP (~4.8 predicted) suggests comparable lipophilicity to these analogs, but its bulky structure may reduce antibacterial efficacy due to steric clashes with bacterial targets.
Anticancer and Kinase Inhibition
- CO-1686 (): A third-generation EGFR inhibitor with a prop-2-enamide warhead, it covalently binds Cys797 in EGFR T790M mutants (IC₅₀ < 1 nM). The acrylamide’s α,β-unsaturated carbonyl is critical for covalent adduct formation .
- Cytotoxicity : 3,4-Dichlorocinnamanilides () showed low cytotoxicity to mammalian cells (CC₅₀ > 50 µM), suggesting a favorable therapeutic index. The target compound’s toxicity profile remains unstudied.
Physicochemical and ADMET Properties
Notes:
- The target compound’s high logP may limit aqueous solubility, necessitating formulation adjustments for in vivo use.
- Piperazine-containing analogs (e.g., CO-1686) show improved solubility and metabolic stability due to polar functional groups .
Biological Activity
N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a phenyl group attached to an amide bond, which is known to influence its interaction with biological targets. The structural formula can be represented as follows:
This compound is characterized by the presence of a 2,2-dimethylpropanoyl group that enhances its stability and solubility, making it a suitable candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amide bond allows the compound to bind effectively to active sites on target proteins, potentially modulating their activity. This interaction can lead to inhibition or activation of various biochemical pathways, depending on the context of use.
1. Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds in the cinnamamide class, suggesting that this compound may exhibit similar effects. For instance, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide has demonstrated significant anticonvulsant activity in several animal models . This suggests a potential therapeutic application for seizure disorders.
2. Enzyme Inhibition
The compound's ability to interact with enzymes makes it a candidate for drug development targeting specific metabolic pathways. Its structural features may allow it to inhibit enzymes involved in various diseases, including cancer and neurodegenerative disorders.
Study 1: Anticonvulsant Properties
A study on related cinnamamide derivatives demonstrated that certain compounds exhibited significant anticonvulsant activity across multiple models. For example, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide showed effective results in the maximal electroshock test with an ED50 value indicating its potency . This provides a basis for further investigation into this compound's potential in treating epilepsy.
Study 2: Enzyme Interaction Studies
Research has been conducted on the interaction of similar compounds with specific enzymes. These studies suggest that modifications in the chemical structure can lead to varied biological activities, emphasizing the importance of structure-activity relationships in drug design .
Data Table: Summary of Biological Activities
| Activity | Compound | Model/Method | ED50/IC50 Values |
|---|---|---|---|
| Anticonvulsant | S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide | Maximal Electroshock Test | ED50 = 44.46 mg/kg (mice) |
| Enzyme Inhibition | This compound | In vitro enzyme assays | Not specified |
Q & A
Q. What are the recommended synthetic routes for N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide, and how can its purity be validated?
The compound can be synthesized via acylation reactions using prop-2-enoyl chloride derivatives and substituted aniline precursors. A typical protocol involves coupling 3-(2,2-dimethylpropanoyl)aniline with acryloyl chloride under inert conditions, using triethylamine as a base in anhydrous tetrahydrofuran (THF) at 0–5°C . Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. For example, -NMR should confirm the presence of the α,β-unsaturated carbonyl group (δ 6.2–6.8 ppm for enamide protons) and the tert-butyl group (δ 1.2–1.4 ppm) .
Q. How should researchers characterize the stability of this compound under varying experimental conditions?
Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Photostability : Exposure to UV light (e.g., 365 nm) for 24–72 hours, followed by HPLC analysis to detect degradation products .
- pH-dependent stability : Incubation in buffers (pH 2–10) at 37°C for 48 hours, monitoring via LC-MS for hydrolytic cleavage of the enamide bond .
Q. What safety protocols are critical when handling this compound?
Due to potential skin and respiratory hazards (H313/H333), use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of particles by employing closed systems during synthesis. Emergency measures include rinsing exposed skin with water for 15 minutes and seeking medical attention if inhaled .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound in kinase inhibition?
Modify the tert-butyl group (2,2-dimethylpropanoyl) to alter steric bulk and lipophilicity. For example:
- Replace with cyclopropanoyl or trifluoromethyl groups to enhance target binding .
- Introduce electron-withdrawing substituents on the phenyl ring to improve interactions with kinase ATP-binding pockets (e.g., 3-nitro or 4-cyano derivatives) .
Assay inhibitory activity against EGFR T790M mutants using kinase inhibition assays (IC determination) and compare with reference inhibitors like AZD9291 .
Q. What strategies mitigate metabolic instability of the enamide moiety in vivo?
- Isosteric replacement : Substitute the enamide with a heterocyclic ring (e.g., pyrazole or thiazole) to reduce susceptibility to esterase-mediated hydrolysis .
- Prodrug design : Mask the enamide as a tert-butyl ester or glycoside derivative to improve plasma stability, followed by enzymatic activation in target tissues .
Validate using liver microsome assays and LC-MS/MS pharmacokinetic profiling in rodent models .
Q. How can computational modeling predict off-target interactions of this compound with G protein-coupled receptors (GPCRs)?
Use molecular docking (e.g., AutoDock Vina) to screen against GPCR homology models, focusing on conserved residues in transmembrane domains (e.g., Class A GPCRs like β2-adrenergic receptors). Validate predictions via radioligand binding assays using -labeled antagonists .
Q. What metabolomic techniques identify downstream metabolites of this compound in plant or microbial systems?
Employ high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) to detect phase I/II metabolites. For example, in Brachypodium distachyon, look for hydroxylated derivatives or glutathione conjugates at m/z shifts consistent with metabolic pathways .
Q. How do contradictory cytotoxicity data across cell lines inform experimental redesign?
If conflicting IC values arise (e.g., potent in HeLa but inactive in A549 cells):
- Verify cell line authentication via STR profiling.
- Assess compound permeability using Caco-2 monolayer assays.
- Test for efflux pump activity (e.g., P-glycoprotein) using inhibitors like verapamil .
Methodological Guidance
9. Designing dose-response experiments for in vitro anti-proliferative assays:
- Use a 10-point dilution series (0.1–100 µM) in triplicate.
- Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%).
- Measure viability via MTT assay at 48–72 hours and calculate IC using nonlinear regression (GraphPad Prism) .
10. Resolving spectral ambiguities in NMR characterization:
For overlapping proton signals (e.g., aromatic vs. enamide protons):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
